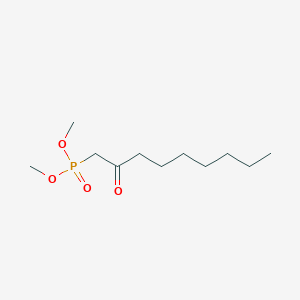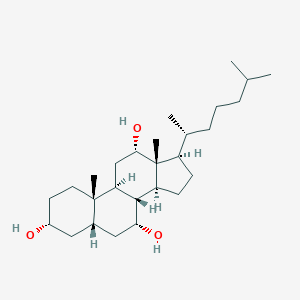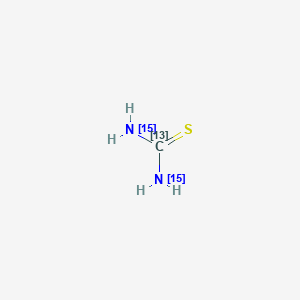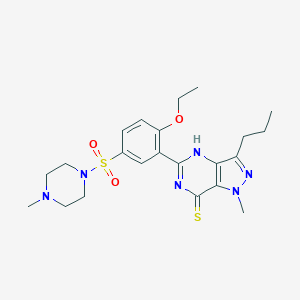
Thiosildenafil
Overview
Description
Thiosildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil.
Sildenafil, marketed under the trade name Viagra™, is a potent cGMP-specific phosphodiesterase inhibitor that is highly selective for PDE5. While most notable for its use in the treatment of erectile dysfunction, sildenafil’s vasorelaxant properties have also been used to control vascular tone in pulmonary arterial hypertension and high-altitude pulmonary edema associated with altitude sickness. This compound is a derivative of sildenafil that has been found as an adulterant in dietary supplements advertising sexual enhancement for men. The biological characteristics of thiosildenadil have not been reported.
Scientific Research Applications
Thiosildenafil has been detected as an adulterant in herbal aphrodisiacs and health supplements aimed at sexual function enhancement. It is a synthetic phosphodiesterase-5 (PDE-5) inhibitor and a structural analogue of sildenafil, a medication used for erectile dysfunction (Reepmeyer & D'avignon, 2009; Balayssac et al., 2009; Zou et al., 2008; Nicoletti, 2011; Mustazza et al., 2014; Kee et al., 2015; Balayssac et al., 2012; Man et al., 2011; Mokhtar et al., 2016; Reepmeyer, 2009; Han et al., 2014; Kee et al., 2012; Kurniaty et al., 2018; Lai et al., 2020; Vaysse et al., 2012)(source).
The identification and characterization of this compound in these products are crucial due to its potential health risks. Techniques like NMR, MS/MS spectroscopy, and gas chromatography-mass spectrometry are used to detect and analyze this compound and similar compounds in dietary supplements (Mustazza et al., 2014; Kee et al., 2015; Man et al., 2011; Mokhtar et al., 2016; Reepmeyer, 2009)(source).
This compound's presence as an unapproved ingredient in health supplements raises significant concerns regarding consumer safety, given the potential for adverse reactions and interactions with other medications. This emphasizes the importance of strict regulation and quality control in the dietary supplement industry (Reepmeyer & D'avignon, 2009; Balayssac et al., 2009; Zou et al., 2008; Nicoletti, 2011; Mustazza et al., 2014; Kee et al., 2015; Balayssac et al., 2012; Man et al., 2011; Mokhtar et al., 2016; Reepmeyer, 2009; Han et al., 2014; Kee et al., 2012; Kurniaty et al., 2018; Lai et al., 2020; Vaysse et al., 2012)(source).
Mechanism of Action
Target of Action
Thiosildenafil, like its parent compound sildenafil, primarily targets the enzyme phosphodiesterase type 5 (PDE-5) . PDE-5 is found in high concentrations in the corpus cavernosum, a spongy tissue in the penis, and in the pulmonary vasculature . The enzyme plays a crucial role in regulating blood flow by breaking down cyclic guanosine monophosphate (cGMP), a molecule that causes smooth muscle relaxation .
Mode of Action
This compound enhances the effect of nitric oxide (NO) by inhibiting PDE-5 . During sexual stimulation, NO is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP . The increase in cGMP levels leads to smooth muscle relaxation and an inflow of blood to the corpus cavernosum, facilitating an erection . By inhibiting PDE-5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, NO activates guanylate cyclase, leading to an increase in cGMP levels. cGMP then triggers smooth muscle relaxation, allowing for increased blood flow . By inhibiting PDE-5, this compound prevents the degradation of cGMP, thereby amplifying and extending the pathway’s effects .
Pharmacokinetics
Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed throughout the body and is primarily metabolized by the liver via CYP3A4 (major route) and CYP2C9 (minor route) . Sildenafil is excreted mainly in the feces (~80%) and to a lesser extent in the urine (~13%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and the dilation of blood vessels . This leads to increased blood flow to the penis, facilitating an erection in response to sexual stimulation .
Safety and Hazards
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUBVCQVNMLSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197336 | |
| Record name | Thiosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479073-79-5 | |
| Record name | Thiosildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRL3FWK7XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



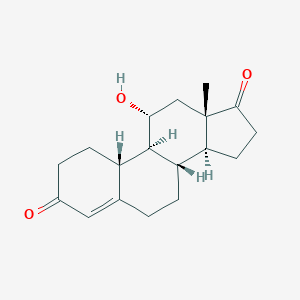

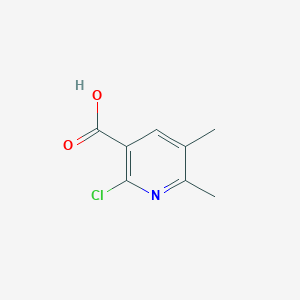

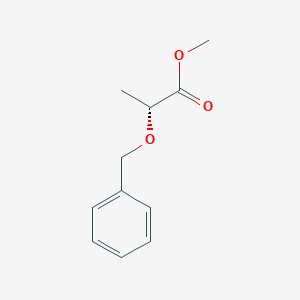
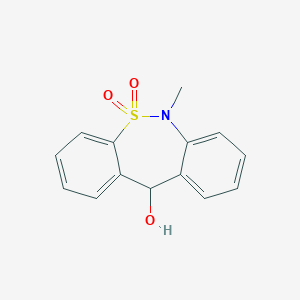
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)

